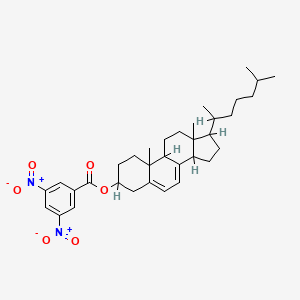

Cholesta-5,7-dien-3beta-ol, 3,5-dinitrobenzoate

Description

- Its structure consists of a cholesterol backbone modified by the addition of a dinitrobenzoate group at position 3β.

- Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate is an intermediate in the synthesis of vitamin D and is essential for maintaining calcium homeostasis and bone health.

Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate: is a steroidal compound with the molecular formula C₂₇H₄₄O. It is also known as Δ5,7-cholesterol or 7-dehydrocholesterol. The compound plays a crucial role in the biosynthesis of vitamin D.

Properties

CAS No. |

5895-91-0 |

|---|---|

Molecular Formula |

C34H46N2O6 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate |

InChI |

InChI=1S/C34H46N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9-10,17-18,20-22,27,29-31H,6-8,11-16,19H2,1-5H3 |

InChI Key |

MHKATTFAVWBPBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the conversion of cholesterol to 7-dehydrocholesterol, followed by esterification with 3,5-dinitrobenzoic acid.

Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate can undergo various reactions due to its steroidal structure.

Common Reagents and Conditions:

Major Products: The primary product is vitamin D3, which plays a critical role in calcium absorption and bone health.

Scientific Research Applications

Chemistry: Researchers study this compound to understand its reactivity and its role in vitamin D biosynthesis.

Biology: It serves as a precursor for vitamin D, which regulates calcium metabolism, immune function, and cell growth.

Medicine: Vitamin D deficiency is associated with various health conditions, making this compound relevant for clinical studies.

Industry: The pharmaceutical industry uses vitamin D derivatives for supplements and medications.

Mechanism of Action

Vitamin D Activation: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate is converted to vitamin D3 (cholecalciferol) in the skin upon exposure to UVB radiation.

Molecular Targets: Vitamin D receptors (VDRs) in various tissues bind to activated vitamin D, regulating gene expression related to calcium homeostasis, immune response, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds: Other sterols, such as cholesterol and ergosterol, share structural similarities.

Uniqueness: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate stands out due to its specific modification (the dinitrobenzoate group) and its role as a precursor for vitamin D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.